molecular formula C21H44O3 B1246751 1-O-Octadecyl-sn-glycerol CAS No. 6129-13-1

1-O-Octadecyl-sn-glycerol

Número de catálogo: B1246751
Número CAS: 6129-13-1
Peso molecular: 344.6 g/mol
Clave InChI: OGBUMNBNEWYMNJ-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-O-octadecyl-sn-glycerol is a 1-O-alkyl-sn-glycerol that has octadecyl as the alkyl group. The S enantiomer of batilol. It is a batilol and a 1-O-alkyl-sn-glycerol.
1-Octadecylglycerol, also known as (S)-batyl alcohol or lysomg(18:0E), belongs to the class of organic compounds known as monoalkylglycerols. These are glycerolipids containing exactly one aliphatic chain linked to the glycerol moiety. This chain is the only one linked to the glycerol. Thus, 1-octadecylglycerol is considered to be a monoradylglycerol lipid molecule. 1-Octadecylglycerol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-octadecylglycerol is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Application in Tissue Plasmalogens and Peroxisomal Disorders

1-O-Octadecyl-sn-glycerol (batyl alcohol) has been studied for its potential in the treatment of congenital deficiencies in tissue ether glycerolipids. In a study, chronic feeding of batyl alcohol to patients with such deficiencies showed an increase in the plasmalogens content of their erythrocytes. Comparative studies with precursors like 3-O-heptadecyl-sn-glycerol indicated stereospecific incorporation of dietary 1-O-alkyl-sn-glycerols into tissue plasmalogens without cleavage of the ether bond. These findings suggest the potential of dietary ether lipid therapy for patients with peroxisomal disorders (Das, Holmes, Wilson, & Hajra, 1992).

Role in Platelet Stimulation

This compound has been identified to possess significant platelet-stimulating activity. Studies on its enantiomers and analogues, such as acetyl glyceryl ether phosphorylcholine, have shown high biological activity for stimulating serotonin release from rabbit platelets. This suggests its potential use in understanding platelet functions and related disorders (Hanahan, Munder, Satouchi, McManus, & Pinckard, 1981).

Interaction with Ion Channels

This compound has been studied for its interactions with plasma membrane ion channels, such as SK3/KCa2.3 potassium channel. This research provides insights into the lipid’s potential anti-cancer properties and its effect on cellular ion channel modulation (Potier et al., 2011).

Involvement in Metabolism and Digestion

Research has demonstrated the metabolism of this compound in various biological processes. For instance, studies on its incorporation into alkyl acyl and alk-1′-enyl acyl glycerophosphoryl ethanolamine in rat intestinal mucosa have provided insights into its role in digestion and metabolic pathways (Paltauf, 1971).

Potential in Drug Delivery Systems

This compound has been evaluated for its efficacy in drug delivery systems, particularly in relation to cytomegalovirus (CMV) retinitis. Studies on lipid-derivatized prodrugs suggest its use as a long-acting, nontoxic intravitreous injectable drug delivery system (Cheng et al., 1999).

Impact on Cellular Physiology

Research has explored the role of this compound in regulating protein kinase C (PKC) activity. The accumulation of alkylglycerol, including this compound, in cells has been linked to changes in PKC activity, suggesting its importance in cellular physiology and potential therapeutic applications (Warne, Buchanan, & Robinson, 1995).

Safety and Hazards

This product is not for use in humans. It is for research purposes only. During a fire, highly toxic gases may be generated by thermal decomposition or combustion .

Direcciones Futuras

The biological significance of 1-O-Octadecyl-sn-glycerol is still largely unknown. Therefore, future research could focus on elucidating its role in biological systems .

Mecanismo De Acción

Target of Action

The primary target of 1-O-Octadecyl-sn-glycerol is the pleckstrin homology domain of the serine/threonine kinase Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

This compound, a metabolite of a phosphotidylinositol ether lipid analog (PIA), interacts with its target by binding to the pleckstrin homology domain of Akt . This interaction can induce apoptosis, especially in cancer cell lines with high levels of endogenous Akt activity .

Biochemical Pathways

The interaction of this compound with Akt affects the Akt signaling pathway . This pathway is involved in regulating the balance between survival and apoptosis or programmed cell death. The disruption of this balance can lead to diseases such as cancer.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in water and organic solvents could influence its bioavailability .

Result of Action

The binding of this compound to Akt can induce apoptosis, particularly in cancer cell lines with high levels of endogenous Akt activity . This suggests that the compound could potentially be used in cancer treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in the body . .

Análisis Bioquímico

Biochemical Properties

1-O-Octadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly in the synthesis of plasmalogens. Plasmalogens are a type of ether phospholipid that are essential components of cell membranes, especially in the nervous system and heart. The synthesis of plasmalogens involves the enzyme alkyl-dihydroxyacetone phosphate synthase, which catalyzes the formation of 1-O-alkyl-sn-glycerol from acyl-dihydroxyacetone phosphate. This compound interacts with various enzymes and proteins, including glycerol-3-phosphate acyltransferase and dihydroxyacetone phosphate acyltransferase, which are involved in the initial steps of plasmalogen biosynthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to enhance the levels of plasmalogens in cells, which can have protective effects against oxidative stress and inflammation. Additionally, this compound has been reported to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into cell membranes as a component of plasmalogens. This incorporation can alter the physical properties of the membrane, such as fluidity and permeability, which in turn can affect membrane-bound enzymes and receptors. This compound also interacts with the pleckstrin homology domain of the serine/threonine kinase Akt, leading to the induction of apoptosis in cancer cells. This interaction suggests that this compound may act as an inhibitor of Akt signaling, which is often upregulated in cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can be incorporated into cell membranes without significant degradation. Long-term studies have shown that dietary supplementation with this compound can normalize plasmalogen levels in animal models with plasmalogen deficiencies. These effects are sustained over extended periods, indicating the potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance plasmalogen levels and improve cellular function without significant toxicity. At high doses, this compound can cause adverse effects, including local retinal toxicity and mild cataract formation in intravitreal injection studies. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of ether lipid biosynthesis. It is converted to 1-O-alkyl-sn-glycerol-3-phosphate by the enzyme alkyl-dihydroxyacetone phosphate synthase. This intermediate is then further processed to form plasmalogens, which are incorporated into cell membranes. The metabolic flux of this compound can influence the levels of plasmalogens and other ether lipids, impacting overall cellular lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed intact from the digestive tract and can be incorporated into cell membranes without cleavage of the ether bond. The compound is distributed to various tissues, including the liver, kidney, lung, heart, and brain. Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within cell membranes as a component of plasmalogens. This localization is crucial for its activity and function, as plasmalogens play a key role in maintaining membrane integrity and facilitating cell signaling. Post-translational modifications and targeting signals may direct this compound to specific membrane compartments, ensuring its proper incorporation and function .

Propiedades

IUPAC Name

(2S)-3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446238
Record name 1-O-Octadecyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(O-18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6129-13-1
Record name Batilol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006129131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Octadecyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATILOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05A230LN91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Octadecyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-O-Octadecyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-O-Octadecyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-O-Octadecyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-O-Octadecyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-O-Octadecyl-sn-glycerol
Customer
Q & A

Q1: How does 1-O-octadecyl-sn-glycerol exert its antiviral effects?

A1: While this compound itself isn't the primary focus of the provided research, it serves as the backbone for a series of foscarnet analogs explored for anti-CMV (cytomegalovirus) activity. Foscarnet is a known antiviral that inhibits viral DNA polymerase, the enzyme responsible for viral DNA replication. The studies focus on this compound-3-phosphonoformate (ODG-PFA) and its carboxymethyl ester (ODG-PFA-O-Me) as prodrugs. These lipid-derivatized forms aim to improve foscarnet delivery and duration of action within the eye for treating CMV retinitis. [, ]

Q2: What are the advantages of formulating ODG-PFA into liposomes for intravitreal injection?

A2: Research shows that liposomal formulations of ODG-PFA offer several advantages over micellar formulations for intravitreal injection:

  • Enhanced Safety: Liposomal ODG-PFA demonstrates a higher intraocular therapeutic index compared to its micellar counterpart. This suggests a wider safety margin and reduced risk of retinal toxicity. []
  • Sustained Drug Release: Liposomes can act as depots for sustained drug release, potentially extending the duration of therapeutic effect within the vitreous and retina. []

Q3: How does the structure of this compound-based foscarnet analogs impact their antiviral activity against HIV-1?

A3: Studies investigating this compound analogs of foscarnet against HIV-1 revealed a structure-activity relationship. Analogs with alkyl substitutions of one to four carbons at the sn-2 position of glycerol exhibited optimal antiviral activity. [] This suggests that modifications at this position can significantly influence their potency. Additionally, these analogs demonstrated strong synergy with zidovudine, another anti-HIV drug, indicating potential for combination therapy. []

Q4: What is the pharmacokinetic profile of ODG-PFA after intravitreal injection?

A4: Research in rabbits indicates that intravitreally injected ODG-PFA exhibits a long vitreous half-life of approximately four to five weeks. [] The drug also demonstrates sustained high levels in the retina, exceeding the IC90 (90% inhibitory concentration) against CMV even after ten weeks. [] The vitreous acts as a reservoir for the drug, highlighting its potential for long-acting therapy against CMV retinitis. []

Q5: Are there any concerns regarding the safety of intravitreal ODG-PFA?

A5: While liposomal formulations of ODG-PFA generally show good safety profiles in preclinical studies, some considerations exist:

  • Toxicity at Higher Concentrations: While well-tolerated at therapeutic doses, higher concentrations of liposomal ODG-PFA can lead to retinal toxicity. [] Careful dose optimization is therefore crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.